molecular formula C16H25NO3 B14523346 {1-[2-Amino-1-(cyclohex-1-en-1-yl)-2-oxoethyl]cyclohexyl}acetic acid CAS No. 62379-99-1

{1-[2-Amino-1-(cyclohex-1-en-1-yl)-2-oxoethyl]cyclohexyl}acetic acid

Cat. No.: B14523346
CAS No.: 62379-99-1
M. Wt: 279.37 g/mol
InChI Key: FQYWSPIZYMFMAT-UHFFFAOYSA-N
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Description

{1-[2-Amino-1-(cyclohex-1-en-1-yl)-2-oxoethyl]cyclohexyl}acetic acid is an organic compound that features a unique structure combining cyclohexyl and acetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-Amino-1-(cyclohex-1-en-1-yl)-2-oxoethyl]cyclohexyl}acetic acid typically involves the reaction of cyclohexanone with an amino acid derivative under specific conditions. The process may include steps such as:

    Formation of the intermediate: Cyclohexanone reacts with an amino acid derivative to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and automated purification systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

{1-[2-Amino-1-(cyclohex-1-en-1-yl)-2-oxoethyl]cyclohexyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

{1-[2-Amino-1-(cyclohex-1-en-1-yl)-2-oxoethyl]cyclohexyl}acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[2-Amino-1-(cyclohex-1-en-1-yl)-2-oxoethyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylacetic acid: Shares the cyclohexyl and acetic acid moieties but lacks the amino and oxoethyl groups.

    Cyclohexanone: Contains the cyclohexyl group but lacks the acetic acid and amino groups.

    Amino acids: Contain the amino group but differ in the rest of the structure.

Uniqueness

{1-[2-Amino-1-(cyclohex-1-en-1-yl)-2-oxoethyl]cyclohexyl}acetic acid is unique due to its combination of cyclohexyl, amino, and acetic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

62379-99-1

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

2-[1-[2-amino-1-(cyclohexen-1-yl)-2-oxoethyl]cyclohexyl]acetic acid

InChI

InChI=1S/C16H25NO3/c17-15(20)14(12-7-3-1-4-8-12)16(11-13(18)19)9-5-2-6-10-16/h7,14H,1-6,8-11H2,(H2,17,20)(H,18,19)

InChI Key

FQYWSPIZYMFMAT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)C(C2=CCCCC2)C(=O)N

Origin of Product

United States

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